Tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Description
Tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a methyl group attached to the pyridine ring
Properties
IUPAC Name |
tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6-5-7(8(13)9(12)14-6)10(15)16-11(2,3)4/h5H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNRFRYGRAUFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3-amino-6-methylpyridine-4-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and esterification catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion of nitro groups to amino groups.
Oxidation: Formation of carboxylic acids from methyl groups.
Scientific Research Applications
Tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2-chloropyridine-4-carboxylate: Lacks the methyl group at the 6-position.
Tert-butyl 3-amino-6-methylpyridine-4-carboxylate: Lacks the chlorine atom at the 2-position.
Tert-butyl 3-amino-2-chloro-4-methylpyridine-4-carboxylate: Has the methyl group at the 4-position instead of the 6-position.
Uniqueness
Tert-butyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of the tert-butyl ester, amino, chlorine, and methyl groups provides a distinct chemical profile that can be exploited in various synthetic and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
